1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea
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Overview
Description
Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide is a complex organic compound with a unique structure that includes glycine, methoxyphenyl, and hydrazide groups
Preparation Methods
The synthesis of Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide involves multiple steps, starting with the preparation of the glycine derivative and the methoxyphenyl butyl group. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized under specific conditions.
Reduction: The hydrazide group can be reduced to form different derivatives.
Substitution: The phenylmethyl amino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar compounds include other glycine derivatives and hydrazides, such as:
- Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide .
- Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(4-methoxyphenyl)amino]thioxomethyl]hydrazide .
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide makes it distinct and valuable for various applications .
Properties
CAS No. |
79806-37-4 |
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Molecular Formula |
C28H34N4O3S |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
1-benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea |
InChI |
InChI=1S/C28H34N4O3S/c1-4-25(21-10-14-23(34-2)15-11-21)27(22-12-16-24(35-3)17-13-22)29-19-26(33)31-32-28(36)30-18-20-8-6-5-7-9-20/h5-17,25,27,29H,4,18-19H2,1-3H3,(H,31,33)(H2,30,32,36) |
InChI Key |
DSGSIXVTRQBBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NCC(=O)NNC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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